molecular formula C12H15NO2S B1295700 n,n-Diallylbenzenesulfonamide CAS No. 25630-24-4

n,n-Diallylbenzenesulfonamide

Cat. No. B1295700
CAS RN: 25630-24-4
M. Wt: 237.32 g/mol
InChI Key: ZDOYMEKSBOLOOS-UHFFFAOYSA-N
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Description

N,n-Diallylbenzenesulfonamide is a chemical compound with the molecular formula C12H15NO2S . It has a molecular weight of 237.32 g/mol . The compound is also known by other names such as N,N-bis(prop-2-enyl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of n,n-Diallylbenzenesulfonamide consists of a benzene ring sulfonamide group and two allyl groups . The InChI string representation of the molecule is InChI=1S/C12H15NO2S/c1-3-10-13(11-4-2)16(14,15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 .


Physical And Chemical Properties Analysis

N,n-Diallylbenzenesulfonamide has a molecular weight of 237.32 g/mol, and its exact mass is 237.08234989 g/mol . It has a topological polar surface area of 45.8 Ų and a complexity of 313 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds .

Mechanism of Action

Target of Action

N,N-Diallylbenzenesulfonamide is a type of sulfonamide, a class of synthetic antimicrobial drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .

Mode of Action

Sulfonamides, including N,N-Diallylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydropteroate, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by N,N-Diallylbenzenesulfonamide is the bacterial folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, N,N-Diallylbenzenesulfonamide prevents the conversion of PABA to dihydropteroate . This disruption in the pathway leads to a decrease in the production of folic acid, which is crucial for bacterial DNA synthesis .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability, are distributed throughout the body, are metabolized in the liver, and are excreted in the urine .

Result of Action

The primary result of N,N-Diallylbenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, N,N-Diallylbenzenesulfonamide effectively halts the proliferation of bacteria .

Action Environment

The efficacy and stability of N,N-Diallylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s pharmacokinetics .

properties

IUPAC Name

N,N-bis(prop-2-enyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-3-10-13(11-4-2)16(14,15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOYMEKSBOLOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291773
Record name n,n-diallylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Diallylbenzenesulfonamide

CAS RN

25630-24-4
Record name NSC77919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-diallylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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